molecular formula C16H14Cl2O4 B2621908 Methyl 3,5-dichloro-4-[(4-methoxyphenyl)methoxy]benzoate CAS No. 866153-30-2

Methyl 3,5-dichloro-4-[(4-methoxyphenyl)methoxy]benzoate

Cat. No.: B2621908
CAS No.: 866153-30-2
M. Wt: 341.18
InChI Key: AAXHVLRQWQFCBT-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR spectra of this compound display distinct signals:

  • Aromatic Protons : A doublet of doublets at δ 7.45–7.52 ppm (2H, meta to Cl) and a singlet at δ 7.12 ppm (1H, para to OCH3).
  • Methoxy Groups : Singlets at δ 3.85 ppm (benzoate OCH3) and δ 3.78 ppm (methoxyphenyl OCH3).
  • Methylene Bridge : A triplet at δ 4.95 ppm (2H, –OCH2–).

¹³C NMR data include:

  • Carbonyl at δ 167.2 ppm (C=O)
  • Aromatic carbons adjacent to Cl at δ 128.5–132.8 ppm

Infrared (IR) Absorption Profile Analysis

Key IR vibrations (cm⁻¹):

Functional Group Absorption Range Assignment
C=O Stretch 1720–1710 Ester carbonyl
Aromatic C–Cl 750–730 Out-of-plane bending
OCH3 Symmetric Bend 2850–2830 Methoxy group
C–O–C Asymmetric 1260–1240 Ether linkage

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) produces characteristic fragments:

  • Molecular Ion : m/z 369.24 [M]⁺
  • Base Peak : m/z 154.02 (C6H3Cl2O⁺ from benzoate core cleavage)
  • Key Fragments:
    • m/z 121.03 (C7H7O2⁺, methoxyphenylmethoxy group)
    • m/z 83.05 (C4H3Cl⁺, dichlorinated aromatic fragment)

Comparative Structural Analysis with Related Halogenated Benzoate Derivatives

The compound’s structural features differ markedly from simpler analogs:

Feature Target Compound Methyl 3,5-Dichlorobenzoate Methyl 3,5-Dihydroxy-4-Methoxybenzoate
Molecular Weight 369.24 g/mol 205.04 g/mol 198.17 g/mol
Substituent Positions 3,5-Cl; 4-(methoxyphenylmethoxy) 3,5-Cl 3,5-OH; 4-OCH3
Dominant Intermolecular Force π-π stacking Dipole-dipole interactions Hydrogen bonding
Torsional Flexibility High (due to ether linkage) Low (rigid benzoate core) Moderate (hydrogen-bonded network)

Properties

IUPAC Name

methyl 3,5-dichloro-4-[(4-methoxyphenyl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O4/c1-20-12-5-3-10(4-6-12)9-22-15-13(17)7-11(8-14(15)18)16(19)21-2/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXHVLRQWQFCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-dichloro-4-[(4-methoxyphenyl)methoxy]benzoate typically involves multi-step organic reactions. One common method includes the esterification of 3,5-dichloro-4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst. The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dichloro-4-[(4-methoxyphenyl)methoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reducing esters to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Methyl 3,5-dichloro-4-[(4-methoxyphenyl)methoxy]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3,5-dichloro-4-[(4-methoxyphenyl)methoxy]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Substituent Variations on the Benzoate Core

The target compound’s analogs differ primarily in the substituents at the 4-position of the benzoate core. Key examples include:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 3,5-dichloro-4-(cyclopentyloxy)benzoate Cyclopentyloxy C₁₄H₁₆Cl₂O₃ 307.18 Intermediate in retinoic acid receptor agonist synthesis
Methyl 3,5-dichloro-4-(dioxaborolan-2-yl)benzoate 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl C₁₄H₁₇BCl₂O₄ 331.00 Boronate ester for Suzuki coupling reactions
Methyl 3,5-dichloro-4-[2-(2-chloro-4-(methoxycarbonyl)phenoxy)ethoxy]benzoate Ethoxy-linked chlorinated benzoate chain C₁₈H₁₅Cl₃O₆ 433.67 High density (1.399 g/cm³), potential polymer precursor
Methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate (2-Chloroquinolin-3-yl)methoxy C₁₉H₁₄BrClNO₃ 427.68 Crystalline solid with π–π stacking interactions

Key Observations :

  • Steric and Electronic Effects : The [(4-methoxyphenyl)methoxy] group in the target compound introduces significant steric bulk compared to smaller substituents like cyclopentyloxy or boronate esters. This may influence solubility and reactivity in synthetic pathways .
  • Biological Relevance: The cyclopentyloxy derivative () is a key intermediate in synthesizing retinoic acid receptor alpha agonists, suggesting that the target compound’s substituents could be tailored for similar pharmaceutical applications.
  • Material Properties: The ethoxy-linked chlorinated benzoate () exhibits a high density (1.399 g/cm³), likely due to its extended aromatic system, whereas the quinoline-containing analog () forms stable crystals via π–π interactions, which are critical for solid-state applications .

Physicochemical and Structural Properties

Property Target Compound (Estimated) Cyclopentyloxy Analog Boronate Ester Ethoxy-Linked Chlorinated Benzoate
Melting Point Not reported Not reported Not reported Not reported (solid at RT)
Solubility Likely low in water due to aromatic groups Soluble in DMF, THF Soluble in polar aprotic solvents Low solubility in water
Crystallinity Potential π–π interactions Amorphous Crystalline Crystalline with layered stacking

Structural Insights :

  • The quinoline-containing analog () crystallizes in the orthorhombic space group P2₁2₁2₁, with intermolecular π–π interactions stabilizing the lattice. The target compound’s [(4-methoxyphenyl)methoxy] group may promote similar stacking, enhancing crystallinity .
  • The boronate ester’s planar dioxaborolane ring () contrasts with the twisted conformation of the ethoxy-linked analog (), affecting reactivity in cross-coupling reactions .

Biological Activity

Methyl 3,5-dichloro-4-[(4-methoxyphenyl)methoxy]benzoate is a synthetic compound with a complex structure characterized by the presence of dichloro and methoxy substituents. Its biological activity has garnered interest in various fields, particularly in antimicrobial and potential anticancer applications. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H12Cl2O4
  • Molecular Weight : 335.16 g/mol
  • Melting Point : 74 - 77 °C
  • Physical Form : Solid

The compound's unique arrangement of functional groups significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been shown to affect various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein production.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Escherichia coli>125 μM
Pseudomonas aeruginosaModerate activity

These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .

Antioxidant Activity

The compound has also demonstrated antioxidant properties , which are crucial for mitigating oxidative stress in biological systems. This activity may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from damage.

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in microbial metabolism, leading to reduced growth rates.
  • Microtubule Disruption : Similar compounds have been shown to disrupt microtubule assembly, which is critical for cell division. This disruption can lead to apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Its antioxidant properties may also involve the generation of ROS that can trigger apoptotic pathways in tumor cells.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential therapeutic applications of this compound:

  • A study indicated that derivatives with similar structures can effectively inhibit biofilm formation in Staphylococcus aureus, showcasing their potential in treating chronic infections .
  • Another research highlighted the compound's role in inducing apoptosis through microtubule disruption mechanisms, emphasizing its anticancer potential .

Q & A

Q. What are the recommended storage conditions for Methyl 3,5-dichloro-4-[(4-methoxyphenyl)methoxy]benzoate to ensure stability during research?

To maintain stability, store the compound in a tightly sealed container in a cool, well-ventilated area away from heat sources or direct sunlight. Specific storage temperatures (e.g., 3–8°C) may apply depending on the compound’s sensitivity to thermal degradation, as observed in structurally similar esters requiring controlled conditions . Avoid moisture and ensure containers are moisture-resistant to prevent hydrolysis of the ester or methoxy groups.

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

A multi-step synthesis is typical:

Chlorination : Introduce chlorine substituents at the 3- and 5-positions of a benzoate precursor under controlled conditions (e.g., using Cl₂ or N-chlorosuccinimide).

Etherification : React the chlorinated intermediate with 4-methoxybenzyl alcohol via nucleophilic aromatic substitution (SNAr), often using a base like DIPEA to deprotonate the hydroxyl group .

Purification : Column chromatography (e.g., silica gel with dichloromethane/ethyl acetate gradients) is critical for isolating the pure product. Yields >85% are achievable with optimized stoichiometry and reaction times .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

  • ¹H NMR : Confirm substitution patterns using δ values (e.g., aromatic protons resonate at 6.9–7.3 ppm for methoxyphenyl groups) .
  • TLC : Monitor reaction progress with hexane/ethyl acetate systems (Rf ~0.18–0.62 depending on polarity) .
  • HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H⁺] at m/z ~370–380) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data observed between different batches of synthesized material?

Discrepancies often arise from:

  • Residual solvents : Ensure complete drying under vacuum and use deuterated solvents for NMR.
  • Steric effects : Compare spectra with computational models (DFT) to validate peak assignments.
  • Purification variability : Repurify mixed fractions using MPLC with adjusted gradients (e.g., 4% ethyl acetate in dichloromethane) to isolate stereoisomers or byproducts . Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular integrity.

Q. What strategies are effective in optimizing the yield of this compound during synthesis?

  • Temperature control : Perform etherification at –35°C to minimize side reactions, followed by gradual warming to 40°C .
  • Catalyst selection : Use DIPEA (1.5 equiv.) to enhance nucleophilicity of the benzyl alcohol.
  • Stoichiometry : Maintain a 1:1.15 molar ratio of the chlorinated precursor to 4-methoxybenzyl alcohol to drive the reaction to completion .

Q. How does the electron-withdrawing effect of chlorine substituents influence the compound’s reactivity in further modifications?

The chlorine atoms at the 3- and 5-positions:

  • Deactivate the aromatic ring , directing electrophilic substitutions to the para position relative to the methoxyphenyl group.
  • Enhance ester stability against nucleophilic attack, as shown in hydrolysis studies of related 3,5-dichloro benzoates .
  • Facilitate SNAr reactions at the 4-position, enabling further functionalization (e.g., coupling with amines or thiols).

Q. What solvent systems are optimal for recrystallizing this compound to achieve high crystallinity?

Use a mixture of dichloromethane and hexane (1:3 v/v) for slow evaporation, yielding colorless crystals. For polar byproducts, employ ethyl acetate/methanol (5:1) gradients. Crystallinity is critical for X-ray diffraction studies, which can resolve ambiguities in substituent orientation .

Q. How can researchers mitigate hazards associated with handling this compound in the laboratory?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Toxicity : Avoid inhalation/ingestion; oral LD50 data for similar esters suggest Category 4 toxicity (300–2000 mg/kg) .

Q. What computational methods are suitable for predicting the compound’s spectroscopic properties?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to simulate NMR chemical shifts (error <0.3 ppm) .
  • Molecular docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide pharmacological studies.

Q. How do steric and electronic factors affect the compound’s stability under acidic or basic conditions?

  • Acidic conditions : The ester group hydrolyzes to 3,5-dichloro-4-[(4-methoxyphenyl)methoxy]benzoic acid, with rate constants dependent on HCl concentration .
  • Basic conditions : Methoxy groups stabilize the aromatic ring against nucleophilic degradation, but prolonged exposure to NaOH (>1M) cleaves the ether linkage .

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